molecular formula C18H23N3S B2358888 N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine CAS No. 338776-87-7

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine

Cat. No.: B2358888
CAS No.: 338776-87-7
M. Wt: 313.46
InChI Key: KDHWKKKCTGJCJO-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine” is a chemical compound with the molecular formula C18H23N3S . It has an average mass of 313.460 Da and a monoisotopic mass of 313.161255 Da .

Scientific Research Applications

Chemical Synthesis and Transformations

N,N-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinamine is involved in various chemical synthesis processes. One study outlines its role in the formation of bis-quinazolines, where a CH2S bridge links the quinazoline or benzo[h]quinazoline systems, highlighting its utility in creating complex organic structures (Markosyan et al., 2018).

Antitumor and Antibacterial Activity

The compound has been utilized in synthesizing derivatives with notable antitumor and antibacterial properties. A method involving its transformation into various derivatives, such as 2-sulfanylmethyl and 2-aminomethyl derivatives, was developed, demonstrating its potential in medicinal chemistry, particularly in cancer and bacterial infection treatments (Markosyan et al., 2019).

Development of Conformationally Restricted Arginine Mimetics

The compound has been synthesized as a novel conformationally restricted arginine side-chain mimetic. This synthesis is particularly relevant for the development of trypsin-like serine protease inhibitors, indicating its significance in enzymology and therapeutic agent development (Mašič & Kikelj, 2000).

Inhibitory Effects on Monoamine Oxidase

Studies have shown that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO) activity, particularly in deaminating serotonin. This finding suggests its relevance in neurological research and potential therapeutic applications for mood and anxiety disorders (Markosyan et al., 2008).

Antiviral Activity

The compound's derivatives have been evaluated for antiviral activity, specifically against Tobacco mosaic virus (TMV). This highlights its potential use in virology and the development of antiviral agents (Luo et al., 2012).

Properties

IUPAC Name

N,N-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3S/c1-13-8-10-14(11-9-13)12-22-18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHWKKKCTGJCJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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